molecular formula C9H9NO B1605200 2-Methylisoindolin-1-one CAS No. 5342-91-6

2-Methylisoindolin-1-one

Cat. No. B1605200
CAS RN: 5342-91-6
M. Wt: 147.17 g/mol
InChI Key: JHMBTUMIVBSJFS-UHFFFAOYSA-N
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Description

“2-Methylisoindolin-1-one” is a chemical compound with the linear formula C9H9NO . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of isoindolin-1-one derivatives has been studied using Ugi-type multicomponent reactions (MCRs) with methyl 2-formylbenzoate as one of the starting materials . A facile and efficient one-pot procedure was suitable for all the MCRs under acidic conditions .


Molecular Structure Analysis

The molecular structure of “2-Methylisoindolin-1-one” is represented by the linear formula C9H9NO . The excited states of this compound have been investigated by absorbance spectroscopy and theoretical calculations performed at the TDDFT level .

Scientific Research Applications

Absorption and Solvatochromic Properties

  • Absorption Spectroscopy and Theoretical Calculations : The excited states of 2-methylisoindolin-1-one (INS) have been explored through absorption spectroscopy and theoretical calculations, specifically at the TDDFT level. This study provides insights into the influence of the nitrogen atom and substitutions on the lowest singlet excited states of the isoindolinone chromophore. The interplay between theory and experiments in this area is crucial for understanding the properties of INS and related compounds (Gutierrez et al., 2005).

Synthesis and Anti-Cancer Activity

  • Design and Synthesis for Anti-cancer Applications : A medium-sized library of multisubstituted 3-methyleneisoindolin-1-ones was constructed to evaluate their biological profiles, particularly in anti-cancer activity. This research demonstrates the potential of these compounds in developing treatments against various cancers (Mehta et al., 2022).

Advanced Synthesis Techniques

  • Palladium-Catalyzed Synthesis : Syntheses of substituted 3-methyleneisoindolin-1-ones using palladium-catalyzed Sonogashira coupling-carbonylation-hydroamination sequence in phosphonium salt-based ionic liquids have been reported. This method offers an efficient approach for the synthesis of isoindolin-1-one derivatives under mild conditions and with a broad range of functionalized substrates (Cao et al., 2008).

Chemical Properties and Applications

  • Electrochemical Degradation Studies : Research on the electrochemical degradation of methylisothiazolinone, a compound closely related to 2-methylisoindolin-1-one, reveals insights into kinetics, energy efficiency, oxidation mechanisms, and degradation pathways. This is particularly relevant in the context of wastewater treatment and environmental management (Wang et al., 2019).

Biochemical and Pharmacological Aspects

  • Biological and Pharmacological Studies : Various studies have investigated the biological and pharmacological properties of isoindolin-1-one derivatives. These include the exploration of their potential as NK1 receptor antagonists and their implications in drug-drug interactions and pharmacokinetics (Kassick et al., 2013).

Safety And Hazards

Sigma-Aldrich provides “2-Methylisoindolin-1-one” as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . For detailed safety and hazard information, it’s recommended to refer to the Safety Data Sheet .

properties

IUPAC Name

2-methyl-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-10-6-7-4-2-3-5-8(7)9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMBTUMIVBSJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60968091
Record name 2-Methyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylisoindolin-1-one

CAS RN

5342-91-6
Record name NSC3677
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3677
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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